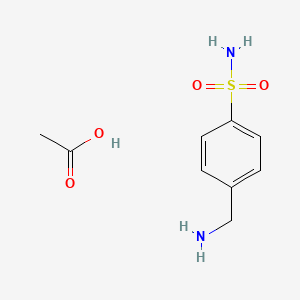
Mafenide acetate
Cat. No. B1662173
Key on ui cas rn:
13009-99-9
M. Wt: 246.29 g/mol
InChI Key: UILOTUUZKGTYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822445B2
Procedure details


Intermediate 1 and (4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (raw material 3) (2980 g, 5.01 mol) were dissolved in dimethylformamide, and the solution was cooled to −15° C. Triethylamine was added dropwise under nitrogen protection. After the reaction is over, ethyl acetate was added. The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate, and the organic layer was dried over anhydrous sodium sulfate. The ethyl acetate layer was concentrated and the precipitate was filtered, and dried to obtain 3300 g of a solid (i.e. intermediate 2) with a yield of 79.46% and a purity of 94.75%.

Name
(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Quantity
2980 g
Type
reactant
Reaction Step One

Name
raw material 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Yield
79.46%
Identifiers


|
REACTION_CXSMILES
|
O=C1[C@@H]2C[C@@H](CN2C(OCC2C=CC([N+]([O-])=O)=CC=2)=O)S1.O[C@@H]([C@H]1C(=O)N2[C@@H]1[C@@H](C)C(S[C@H]1C[C@@H](C(=O)[NH:53][CH2:54][C:55]3[CH:60]=[CH:59][C:58]([S:61](=[O:64])(=[O:63])[NH2:62])=[CH:57][CH:56]=3)NC1)=[C:29]2[C:33]([O:35]CC1C=CC([N+]([O-])=O)=CC=1)=[O:34])C.C(N(CC)CC)C.C(OCC)(=O)C>CN(C)C=O>[CH3:29][C:33]([OH:35])=[O:34].[CH:60]1[C:55]([CH2:54][NH2:53])=[CH:56][CH:57]=[C:58]([S:61]([NH2:62])(=[O:63])=[O:64])[CH:59]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1S[C@@H]2CN([C@H]1C2)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
|
|
Name
|
(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
|
|
Quantity
|
2980 g
|
|
Type
|
reactant
|
|
Smiles
|
O[C@H](C)[C@@H]1[C@H]2[C@H](C(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])S[C@@H]1CN[C@@H](C1)C(NCC1=CC=C(C=C1)S(N)(=O)=O)=O)C
|
|
Name
|
raw material 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O[C@H](C)[C@@H]1[C@H]2[C@H](C(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])S[C@@H]1CN[C@@H](C1)C(NCC1=CC=C(C=C1)S(N)(=O)=O)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ethyl acetate layer was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3300 g | |
| YIELD: PERCENTYIELD | 79.46% | |
| YIELD: CALCULATEDPERCENTYIELD | 267.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
